N-tert-butyl-6-chloropyridine-2-carboxamide
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Overview
Description
N-tert-butyl-6-chloropyridine-2-carboxamide is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl group, a chlorine atom, and a carboxamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-6-chloropyridine-2-carboxamide typically involves the reaction of 6-chloropyridine-2-carboxylic acid with tert-butylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require cooling to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-6-chloropyridine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. Conditions may involve solvents such as dimethylformamide (DMF) and temperatures ranging from room temperature to reflux.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic hydrolysis may involve hydrochloric acid (HCl), while basic hydrolysis may use sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Products include various substituted pyridine derivatives.
Oxidation and Reduction: Products may include oxidized or reduced forms of the original compound.
Hydrolysis: Products are typically the corresponding carboxylic acid and tert-butylamine.
Scientific Research Applications
N-tert-butyl-6-chloropyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It serves as a probe in biological assays to study enzyme activity and protein interactions.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-tert-butyl-6-chloropyridine-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butyl group and chlorine atom can influence the compound’s binding affinity and selectivity. The carboxamide group may participate in hydrogen bonding interactions, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
6-Chloropyridine-2-carboxamide: Lacks the tert-butyl group, which may result in different chemical and biological properties.
N-tert-butyl-2-chloropyridine-3-carboxamide: Similar structure but with the chlorine atom in a different position, potentially leading to variations in reactivity and application.
N-tert-butyl-6-bromopyridine-2-carboxamide: Contains a bromine atom instead of chlorine, which can affect the compound’s reactivity and interactions.
Uniqueness
N-tert-butyl-6-chloropyridine-2-carboxamide is unique due to the specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Biological Activity
N-tert-butyl-6-chloropyridine-2-carboxamide, also known as N-(tert-butyl)-6-chloropicolinamide, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- IUPAC Name : N-(tert-butyl)-6-chloropicolinamide
- CAS Number : 1248309-44-5
- Molecular Formula : C₁₀H₁₃ClN₂O
- Molecular Weight : 212.68 g/mol
- Purity : 97%
The compound features a pyridine ring substituted with a tert-butyl group and a chlorine atom, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chloropicolinic acid derivatives with tert-butyl amines under controlled conditions. The detailed synthetic pathway is essential for optimizing yield and purity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
- Antimycobacterial Activity : The compound exhibits promising activity against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) in the range of 1.56–6.25 µg/mL, indicating its potential as a candidate for tuberculosis treatment .
- In Vitro Cytotoxicity : The cytotoxic effects were evaluated using various cell lines, revealing that while the compound is effective against pathogens, it maintains low toxicity to mammalian cells, making it a viable candidate for further development .
The mechanism by which this compound exerts its biological effects is believed to involve inhibition of key metabolic pathways in target organisms. For instance, it may interfere with fatty acid synthesis in mycobacterial species, similar to other known inhibitors .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
Substituent | Effect on Activity |
---|---|
Tert-butyl group | Enhances lipophilicity and cellular permeability |
Chlorine atom | Increases binding affinity to target enzymes |
Carboxamide group | Essential for interaction with biological targets |
This SAR analysis suggests that modifications to the substituents can significantly influence the compound's efficacy and selectivity.
Case Studies
- Case Study on Antimycobacterial Efficacy : A study conducted on various derivatives of pyridine carboxamides demonstrated that compounds structurally similar to this compound exhibited varying degrees of antimycobacterial activity. The findings suggested that specific substitutions could enhance potency against M. tuberculosis .
- Clinical Implications : In clinical settings, compounds like this compound are being explored for their potential to treat resistant strains of bacteria, particularly in patients with limited treatment options due to drug resistance .
Properties
IUPAC Name |
N-tert-butyl-6-chloropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-10(2,3)13-9(14)7-5-4-6-8(11)12-7/h4-6H,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKHLNSMACASMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=NC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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